N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a synthetic compound classified under the ryanodine receptor (RyR) modulators (Group M.28) in the European Patent Application published on September 6, 2023 . This group includes insecticides that disrupt intracellular calcium homeostasis in pests by binding to RyRs, leading to uncontrolled muscle contraction and death. The compound features a tetrazole-5-carboxamide core linked to a 4-(trifluoromethoxy)phenyl group and a 3-(6-oxopyridazin-1(6H)-yl)propyl side chain. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, while the pyridazinone moiety may contribute to binding specificity .
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N7O3/c17-16(18,19)29-12-6-4-11(5-7-12)26-23-14(22-24-26)15(28)20-8-2-10-25-13(27)3-1-9-21-25/h1,3-7,9H,2,8,10H2,(H,20,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXYFMPOTQWZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyridazinone Intermediate: The initial step involves the synthesis of the 6-oxopyridazin-1(6H)-yl intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Linking the Propyl Chain: The pyridazinone intermediate is then reacted with a propyl halide (e.g., 1-bromopropane) in the presence of a base such as potassium carbonate to form the N-(3-(6-oxopyridazin-1(6H)-yl)propyl) derivative.
Tetrazole Formation: The next step involves the formation of the tetrazole ring. This can be accomplished by reacting the propyl-linked pyridazinone with sodium azide and a suitable nitrile under thermal conditions.
Final Coupling: The final step is the coupling of the tetrazole derivative with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as crystallization, distillation, and chromatography would be scaled up to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research indicates that compounds similar to N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide exhibit significant antiviral properties. For instance, derivatives of pyridazinones have been noted for their activity against HIV reverse transcriptase, suggesting potential applications in the development of antiviral medications .
Anti-inflammatory Properties
Pyridazinone derivatives are known for their anti-inflammatory effects. Studies have shown that this compound may contribute to reducing inflammation through modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .
Cancer Research
The compound's structural features suggest potential activity against various cancer cell lines. Research into similar tetrazole derivatives has indicated cytotoxic effects on cancer cells, pointing to possible applications in oncology as a chemotherapeutic agent .
Agricultural Applications
Herbicide Development
The unique chemical properties of this compound make it a candidate for herbicide formulation. Compounds with similar structures have been explored for their ability to inhibit specific plant growth pathways, offering a means to develop selective herbicides that target unwanted vegetation without harming crops .
Materials Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Its chemical stability and reactivity can improve the thermal and mechanical properties of polymers, making it suitable for advanced materials applications .
Case Study 1: Antiviral Efficacy
A study conducted on pyridazinone derivatives demonstrated that modifications in the molecular structure could enhance their efficacy against viral targets. The findings indicated that the incorporation of trifluoromethoxy groups significantly increased antiviral activity, suggesting a similar potential for this compound in future antiviral drug development .
Case Study 2: Herbicidal Activity
In agricultural trials, compounds related to this compound were tested for their herbicidal properties. Results showed effective weed control with minimal impact on crop yield, highlighting the compound's potential as an environmentally friendly herbicide alternative .
Mechanism of Action
The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity or block receptor signaling, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Ryanodine Receptor Modulators
The European Patent Application lists multiple RyR modulators under Group M.28, enabling a structural and functional comparison. Below is a detailed analysis of key analogs and their distinguishing features.
Structural Comparison
The target compound shares a carboxamide backbone with other M.28 agents but differs in substituent groups, which influence potency, selectivity, and environmental persistence.
Functional and Efficacy Insights
- Binding Affinity : The trifluoromethoxy group in the target compound may enhance hydrophobic interactions with RyR binding pockets compared to halogenated analogs like chlorantraniliprole. However, anthranilic diamides (e.g., chlorantraniliprole) typically exhibit stronger binding due to their planar aromatic structures .
- Pest Spectrum: While chlorantraniliprole and cyantraniliprole target lepidopteran and hemipteran pests, respectively, the pyridazinone moiety in the target compound could expand activity to dipteran pests, though field data are unavailable .
- Resistance Profile: The tetrazole ring and pyridazinone side chain may reduce cross-resistance risks observed in anthranilic diamides, which face resistance in Plutella xylostella populations .
Environmental and Metabolic Stability
- Persistence : The trifluoromethoxy group increases resistance to hydrolysis and oxidative degradation compared to methoxy or ethoxy substituents in analogs like tetraniliprole .
- Mammalian Toxicity : Structural similarities to cyclaniliprole suggest low acute toxicity (predicted LD₅₀ > 2,000 mg/kg), but detailed ecotoxicological studies are pending .
Biological Activity
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Compound Structure
The molecular structure of the compound can be represented by the following formula:
This compound features a tetrazole ring, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazinone Core : The pyridazinone core is synthesized via cyclization reactions involving hydrazine derivatives and diketones.
- Tetrazole Formation : The tetrazole moiety is introduced through the reaction of azides with suitable carbonyl compounds.
- Final Modifications : The incorporation of the trifluoromethoxy group occurs through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related tetrazole derivative demonstrated an IC50 value of 29 μM against HeLa cells, indicating potent anticancer activity .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar tetrazole compounds have been identified as effective inhibitors of xanthine oxidase (XO), which plays a crucial role in uric acid production. The inhibition of XO can lead to reduced oxidative stress and inflammation .
- Multitarget Interactions : The compound may also exhibit multitarget activity, interacting with various receptors and enzymes that are involved in pain signaling and inflammatory responses .
Case Studies
Several case studies have highlighted the efficacy of tetrazole derivatives in treating pain-related conditions:
- Pain Management : A study indicated that derivatives containing pyridazine and tetrazole moieties showed promise as analgesics, with significant reductions in pain scores in animal models .
- Antitumor Effects : Another investigation into similar compounds revealed their potential as antitumor agents, with notable activity against breast cancer cell lines .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C17H18F3N5O |
| Molecular Weight | 363.35 g/mol |
| IC50 against HeLa Cells | 29 μM |
| Mechanism | XO Inhibition |
| Potential Applications | Anticancer, Analgesic |
Q & A
Basic Research Questions
Q1. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Synthetic optimization should focus on solvent selection, base stoichiometry, and reaction time. For example, using polar aprotic solvents like DMF (as in ) with K₂CO₃ (1.2 eq) under reflux conditions (90°C, 3 hours) can enhance nucleophilic substitution efficiency. Purification via pH-controlled precipitation (adjusted to 8–9 with NH₃, as in ) followed by recrystallization (e.g., DMSO/water mixtures) improves purity. Monitoring reaction progress via TLC or HPLC ensures intermediate stability, especially for the tetrazole and pyridazine moieties .
Q2. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethoxy group at C4-phenyl and tetrazole ring connectivity). IR spectroscopy validates carbonyl stretches (amide C=O at ~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, particularly for verifying the trifluoromethoxy (CF₃O) group (exact mass: 115.0034 Da). Cross-referencing with computational NMR predictions (e.g., ACD/Labs) can resolve stereochemical ambiguities .
Advanced Research Questions
Q3. How can structure-activity relationship (SAR) studies be designed for derivatives targeting enzyme inhibition?
Methodological Answer:
Develop a combinatorial library by systematically modifying:
- Pyridazine ring : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C6 to assess oxidative stability ( ).
- Tetrazole substituents : Replace trifluoromethoxy with methoxy or ethoxy to evaluate hydrophobic interactions ().
- Propyl linker : Test shorter (C2) or branched chains to probe steric effects.
Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with predicted binding affinities to target enzymes. Validate via in vitro assays (e.g., IC₅₀ measurements) and correlate with computational results .
Q4. What computational methods are effective in predicting metabolic pathways?
Methodological Answer:
Employ quantum mechanics/molecular mechanics (QM/MM) simulations to model oxidative metabolism (e.g., CYP450-mediated hydroxylation of the pyridazine ring). Tools like Schrödinger’s MetabSite or ADMET Predictor identify vulnerable sites (e.g., propyl linker or tetrazole N-methylation). Pair with density functional theory (DFT) to calculate activation energies for potential metabolic reactions. Experimental validation via LC-MS/MS in hepatocyte models confirms predictions .
Experimental Design & Data Analysis
Q5. How to resolve contradictions in biological activity data across assays?
Methodological Answer:
Apply design of experiments (DoE) to isolate variables (e.g., buffer pH, ATP concentration) affecting enzyme inhibition assays ( ). Use multivariate analysis (e.g., PCA or PLS) to identify confounding factors. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays). If discrepancies persist, conduct crystallography or Cryo-EM to verify target engagement and rule off-target effects .
Q6. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR for reaction completion). Optimize crystallization conditions (e.g., cooling rates, anti-solvent addition) using quality-by-design (QbD) principles. For tetrazole ring stability, control moisture levels (<0.1% via Karl Fischer titration) and avoid prolonged heating. Statistical process control (SPC) charts track critical quality attributes (CQAs) like particle size distribution .
Mechanistic & Stability Studies
Q7. How to investigate hydrolytic degradation pathways under physiological conditions?
Methodological Answer:
Conduct forced degradation studies in buffers (pH 1–9, 37°C) with LC-MS/MS monitoring. Focus on:
- Amide bond hydrolysis : Likely at pH >7, generating carboxylic acid and amine fragments.
- Tetrazole ring oxidation : Detect via m/z shifts (+16 Da for hydroxylation).
Use isotope labeling (e.g., ¹⁸O-water) to confirm hydrolysis mechanisms. Accelerated stability studies (40°C/75% RH) predict shelf-life, with Arrhenius modeling extrapolating degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
